1-Chloro-4-(ethoxymethyl)benzene
Description
Its IR spectrum (10% CCl4 or CS2 solution) shows characteristic absorption bands, including spectral contamination near 1550 cm⁻¹ due to CCl4 solvent . The compound serves as a precursor in organic synthesis, particularly for pharmaceuticals, as evidenced by its glycosylated derivatives in crystalline forms used for medicinal applications .
Properties
CAS No. |
33598-76-4 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-4-(ethoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
ZZYBRVLJUZWKFG-UHFFFAOYSA-N |
SMILES |
CCOCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOCC1=CC=C(C=C1)Cl |
Other CAS No. |
33598-76-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitro-Substituted Derivatives
- 1-Chloro-4-((4-nitrophenoxy)methyl)benzene: Synthesized from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, whereas Fe/HCl and SnCl2 result in lower yields and purity .
- 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (3k): Prepared via Mitsunobu-like esterification, confirmed by HRMS ([M]+: 291.03055). This nitro-substituted derivative exhibits higher reactivity in reduction reactions compared to the ethoxymethyl analog .
Key Differences :
Halogenated Alkyl/Aryl Derivatives
- 1-Chloro-4-(2-chloroethyl)benzene : Synthesized via SOCl2 reaction, yielding a yellow oil (quantitative yield). ¹H NMR (CDCl₃) shows δ 2.99 (t, 2H) and 3.65 (t, 2H), indicative of a -CH2CH2Cl substituent .
- 1-Chloro-4-(trichloromethyl)benzene : Studied via NQR, showing resonance frequencies (34.8293–39.2801 MHz) and reduced r_j values at 77 K, reflecting electronic effects of the trichloromethyl group .
Key Differences :
Fluorinated Analogs
- 1-Chloro-4-(2-fluoropropyl)benzene (F2) : Characterized by ¹³C and ¹⁹F NMR, with fluorine introducing electronegativity and altering reactivity .
- 1-Chloro-4-(difluoromethyl)-2-fluorobenzene : Computed properties include XLogP3 = 3.3, molecular weight 180.55 g/mol, and high lipophilicity due to dual fluorine substitution .
- 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene : Features a tetrafluoroethoxy group (-OCH2CF2), enhancing steric bulk and electronic withdrawal compared to ethoxymethyl .
Key Differences :
Sulfur-Containing Derivatives
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